5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
Description
Properties
IUPAC Name |
5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4/c1-6-3-7(2)13-9(5-11)8(4-10)12-6/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFHEXKPIODQPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(N=C(C1)C)C#N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90306164 | |
| Record name | 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51802-55-2 | |
| Record name | NSC174510 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174510 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90306164 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile typically involves the reaction of acetylacetone with diaminomaleonitrile. The reaction proceeds through a cyclization process, forming the diazepine ring. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reagents and products.
Chemical Reactions Analysis
Types of Reactions
5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to dissolve the reactants .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
Scientific Research Applications of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile
This compound, a heterocyclic compound with the molecular formula , has applications in chemistry, biology, medicine, and industry. This compound, characterized by a seven-membered ring containing two nitrogen atoms and two cyano groups at positions 2 and 3, has gained interest for its potential therapeutic applications, particularly in medicinal chemistry and biological research.
Overview
This compound is a molecule with a molecular weight of approximately 172.19 g/mol. Key physical properties include a density of 1.14 g/cm³, a boiling point of 215.2 °C at 760 mmHg, and a flash point of 84 °C.
Preparation Methods
The synthesis of this compound typically involves the reaction of acetylacetone with diaminomaleonitrile, proceeding through a cyclization process to form the diazepine ring. This reaction often uses a solvent like ethanol and a catalyst to facilitate the cyclization. Scaling up the laboratory synthesis process for industrial production involves optimizing reaction conditions to ensure high yield and purity, alongside implementing safety measures for handling reagents and products.
Chemical Reactions
This compound can undergo oxidation, reduction, and substitution reactions. Oxidation can form corresponding oxides, while reduction reactions can lead to amines or other reduced derivatives. Substitution allows the cyano groups to be replaced with other functional groups under appropriate conditions. Common reagents include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. These reactions typically require controlled temperatures and solvents to dissolve the reactants.
Applications
- Chemistry It serves as a building block for synthesizing more complex heterocyclic compounds. A series of novel 5,7-bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles was synthesized through sequential aldol condensation reactions of 1,3-diketones with diaminomaleonitrile, and the resulting 5,7-dimethyl-6H-1,4-diazepines were condensed with aromatic aldehydes .
- Biology Derivatives of the compound are studied for potential biological activities, including antimicrobial and anticancer properties.
- Medicine There is ongoing research to explore its potential as a pharmaceutical intermediate.
- Industry It can be used in developing new materials with specific properties.
The compound's mechanism of action involves interaction with specific molecular targets, binding to enzymes or receptors, and altering their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and derivatives used.
Case Studies and Research Findings
- Anticancer Properties Derivatives of diazepine compounds have demonstrated significant cytotoxicity against cancer cell lines, inducing apoptosis in tumor cells through the activation of specific signaling pathways.
- Antimicrobial Activity Certain derivatives of substituted diazepines have exhibited strong inhibitory effects against a range of bacterial strains, highlighting the importance of structural modifications in enhancing biological activity.
- Thermal Stability and Structure-Activity Relationship The thermal stability of diazepine derivatives is significantly influenced by substituents at specific positions on the ring, which helps optimize compounds for better stability and efficacy in biological applications.
Mechanism of Action
The mechanism of action of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Pyrazine-2,3-dicarbonitriles
- Core Structure : Pyrazine derivatives (six-membered ring with two nitrogen atoms) differ from the seven-membered diazepine core. For example, 5,6-dichloropyrazine-2,3-dicarbonitrile is synthesized via nucleophilic substitution of chlorine atoms, whereas the diazepine derivative relies on aldol condensation .
- Reactivity: Pyrazine derivatives exhibit higher electrophilicity at the C5 and C6 positions, enabling nucleophilic substitutions with amines or thiols. In contrast, the diazepine derivative undergoes sterically driven reactions at the C6 position (e.g., n-propyl substitution increases macrocyclization yields from 5% to 40% in tribenzodiazepinoporphyrazines) .
Other Diazepine Derivatives
- 5,7-Bis(2'-arylethenyl)-6H-1,4-diazepine-2,3-dicarbonitriles : These derivatives, synthesized from the dimethyl variant, show altered spectral properties due to extended conjugation. Substituents at C6 (e.g., n-propyl) induce intramolecular steric interactions, confirmed by 2D NMR and DFT calculations .
Spectral and Thermal Properties
- Steric Effects : The dimethyl variant exhibits minimal steric hindrance compared to C6-substituted derivatives (e.g., n-propyl or aryl groups), which display restricted rotation and conformational locking .
- Thermal Behavior : Differential scanning calorimetry (DSC) reveals that aryl-substituted diazepines have higher melting points (>300°C) than the dimethyl analog (~250°C) due to π-π stacking .
Key Research Findings
Substituent Effects :
- C6 modifications in diazepine derivatives (e.g., n-propyl) enhance macrocyclization efficiency (40% yield) compared to unsubstituted analogs (5% yield) .
- Aryl groups at C5/C7 increase thermal stability and redshift UV-Vis absorption due to extended conjugation .
Synthetic Challenges: Steric hindrance in C6-substituted diazepines complicates nucleophilic substitutions, requiring milder bases like pyridine instead of triethylamine . Pyrazine derivatives face limitations in synthesizing diphenylamino-substituted analogs due to low nucleophilicity .
Theoretical Insights :
- DFT studies confirm that C6 substituents in diazepines disrupt planarity, reducing π-conjugation and altering electronic properties .
Biological Activity
5,7-Dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile (CAS Number: 51802-55-2) is a heterocyclic compound characterized by a seven-membered ring containing two nitrogen atoms and two cyano groups. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 172.19 g/mol. Key physical properties include:
- Density : 1.14 g/cm³
- Boiling Point : 215.2 °C at 760 mmHg
- Flash Point : 84 °C
Synthesis
The synthesis of this compound typically involves the reaction of acetylacetone with diaminomaleonitrile, which proceeds through cyclization under specific conditions involving solvents like ethanol and catalysts to enhance yield and purity.
The biological activity of this compound is attributed to its ability to interact with various biological targets. It may modulate enzyme activity or receptor function, leading to diverse pharmacological effects. Research indicates that derivatives of this compound exhibit notable antimicrobial and anticancer properties .
Case Studies and Research Findings
- Anticancer Properties : A study demonstrated that derivatives of diazepine compounds showed significant cytotoxicity against cancer cell lines. The mechanism was linked to the induction of apoptosis in tumor cells through the activation of specific signaling pathways .
- Antimicrobial Activity : Another investigation focused on the antimicrobial potential of substituted diazepines, revealing that certain derivatives exhibited strong inhibitory effects against a range of bacterial strains. The study highlighted the importance of structural modifications in enhancing biological activity .
- Thermal Stability and Structure-Activity Relationship : Research utilizing differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) indicated that the thermal stability of diazepine derivatives is significantly influenced by substituents at specific positions on the ring. This finding provides insights into optimizing compounds for better stability and efficacy in biological applications .
Comparative Analysis with Similar Compounds
A comparison with related compounds such as 5,7-dimethyl-4,6-diazepine-2,3-dicarbonitrile reveals unique properties due to the specific substitution pattern and presence of cyano groups in this compound. These structural features contribute to its distinct chemical reactivity and potential biological activity.
| Compound Name | Molecular Formula | Anticancer Activity | Antimicrobial Activity |
|---|---|---|---|
| This compound | C9H8N4 | High | Moderate |
| 5,7-Dimethyl-4,6-diazepine-2,3-dicarbonitrile | C9H8N4 | Moderate | Low |
Q & A
Q. What are the key considerations for optimizing the synthesis of 5,7-dimethyl-6H-1,4-diazepine-2,3-dicarbonitrile?
Methodological Answer: Synthesis optimization requires systematic evaluation of reaction parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization efficiency for diazepine derivatives.
- Temperature control : Maintain 80–100°C to balance reaction rate and byproduct suppression.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) resolves intermediates with similar polarity .
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or bases (e.g., NaOAc) to improve yields of the diazepine core .
Q. Which spectroscopic techniques are most effective for characterizing structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methyl groups (δ 2.2–2.4 ppm) and nitrile carbons (δ 115–120 ppm). Overlapping signals may require 2D-COSY or HSQC for resolution.
- IR spectroscopy : Confirm nitrile stretches (2,200–2,250 cm⁻¹) and absence of imine impurities (~1,650 cm⁻¹).
- Mass spectrometry (HRMS) : Verify molecular ion (M⁺) and fragmentation patterns to distinguish regioisomers .
Q. How can researchers validate the purity of synthesized batches for reproducibility?
Methodological Answer:
- HPLC-DAD : Use a C18 column (acetonitrile/water mobile phase) to detect impurities <1%.
- Elemental analysis : Ensure calculated vs. observed C/H/N values align within ±0.3%.
- Thermogravimetric analysis (TGA) : Monitor decomposition profiles to identify solvent residues .
Advanced Research Questions
Q. What strategies resolve contradictions in reported reactivity data across solvent systems?
Methodological Answer:
- Systematic solvent variation : Test protic (e.g., ethanol) vs. aprotic solvents to isolate solvent effects on nucleophilic attack at the diazepine core.
- Kinetic studies : Use stopped-flow UV-Vis spectroscopy to measure rate constants under varied conditions.
- Computational solvation models : Apply COSMO-RS to predict solvation free energies and correlate with experimental reactivity trends .
Q. How can non-covalent interactions (e.g., π-stacking) influence the compound’s supramolecular assembly?
Methodological Answer:
Q. What mechanistic insights explain unexpected byproducts in diazepine ring functionalization?
Methodological Answer:
Q. How can researchers design experiments to probe the compound’s electronic properties for optoelectronic applications?
Methodological Answer:
Q. What advanced statistical methods address batch-to-batch variability in catalytic applications?
Methodological Answer:
- Factorial design of experiments (DoE) : Vary catalyst loading, temperature, and solvent ratios to identify critical factors.
- Multivariate analysis (PCA) : Correlate spectral/thermal data with catalytic performance.
- Bayesian optimization : Automate parameter space exploration for yield maximization .
Q. How can isotopic substitution (²H/¹³C) clarify reaction pathways in diazepine ring expansion?
Methodological Answer:
- Synthesis of deuterated analogs : Replace methyl protons with ²H to study kinetic isotope effects (KIEs).
- ¹³C-labeling at carbonyl positions : Track carbon migration via 2D INADEQUATE NMR.
- Cross-over experiments : Mix labeled/unlabeled substrates to distinguish intra- vs. intermolecular mechanisms .
Q. What interdisciplinary approaches integrate diazepine chemistry with materials science?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
